Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-chlorophenyl ester
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Overview
Description
Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-chlorophenyl ester: is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamic acid group attached to a 3-methyl-2-benzofuranyl moiety and a 4-chlorophenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (3-methyl-2-benzofuranyl)-, 4-chlorophenyl ester typically involves the reaction of 3-methyl-2-benzofuran with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-chlorophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamic acid groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, carbamic acid, (3-methyl-2-benzofuranyl)-, 4-chlorophenyl ester is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of carbamic acid, (3-methyl-2-benzofuranyl)-, 4-chlorophenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Carbamic acid, (2-benzofuranyl)-, 4-chlorophenyl ester
- Carbamic acid, (3-methyl-2-benzofuranyl)-, phenyl ester
- Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-bromophenyl ester
Uniqueness: Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-chlorophenyl ester stands out due to the presence of both the 3-methyl-2-benzofuranyl and 4-chlorophenyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61337-31-3 |
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Molecular Formula |
C16H12ClNO3 |
Molecular Weight |
301.72 g/mol |
IUPAC Name |
(4-chlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C16H12ClNO3/c1-10-13-4-2-3-5-14(13)21-15(10)18-16(19)20-12-8-6-11(17)7-9-12/h2-9H,1H3,(H,18,19) |
InChI Key |
KGCPCBHZTWGNKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)NC(=O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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